Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Overview
Description
“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the CAS Number: 123158-31-6 . Its IUPAC name is methyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate . The compound has a molecular weight of 271.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, quinoline N-oxides can be deoxygenated using visible light-mediated metallaphotoredox catalysis .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Safety and Hazards
Future Directions
The future directions of “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” and its derivatives could involve further exploration of their potential applications in medical and pharmaceutical research. As mentioned earlier, quinoline derivatives have shown promise in the development of antitubercular agents .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Quinoline derivatives can exist in a tautomeric form, where the hydroxy group becomes a ketone and the imine changes to an amine . This structural flexibility might allow the compound to interact with its targets in multiple ways.
Biochemical Pathways
It’s known that quinoline derivatives can serve as precursors for synthesizing other compounds, such as thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents .
Properties
IUPAC Name |
methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGPEAHFOPWZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372408 | |
Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422284-64-7, 123158-31-6 | |
Record name | 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123158-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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